6-Fluorohexylamine
Overview
Description
6-Fluorohexylamine is an organic compound with the molecular formula C6H14FN. It is a fluorinated amine, characterized by the presence of a fluorine atom attached to a six-carbon alkyl chain, which is further connected to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohexylamine typically involves the nucleophilic substitution reaction of 6-chlorohexylamine with a fluoride source. One common method is the reaction of 6-chlorohexylamine with potassium fluoride in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorohexylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form hexylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of nitrosohexylamine or nitrohexylamine.
Reduction: Formation of hexylamine.
Substitution: Formation of azidohexylamine or thiohexylamine.
Scientific Research Applications
6-Fluorohexylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluorohexylamine involves its interaction with biological molecules through the formation of hydrogen bonds and hydrophobic interactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can target specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Hexylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chlorohexylamine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
6-Bromohexylamine: Similar to 6-chlorohexylamine but with a bromine atom, affecting its chemical behavior.
Uniqueness: 6-Fluorohexylamine stands out due to the presence of the fluorine atom, which imparts unique properties such as increased stability, lipophilicity, and reactivity. These characteristics make it a valuable compound in various fields, particularly in the development of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
6-fluorohexan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN/c7-5-3-1-2-4-6-8/h1-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOTIKUFDLLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196786 | |
Record name | 6-Fluoro-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463-03-6 | |
Record name | Hexylamine, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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